molecular formula C17H18N2 B11865699 3-(2,4-Dimethylphenyl)-1-methyl-1H-indol-2-amine CAS No. 62693-65-6

3-(2,4-Dimethylphenyl)-1-methyl-1H-indol-2-amine

Cat. No.: B11865699
CAS No.: 62693-65-6
M. Wt: 250.34 g/mol
InChI Key: KHCWFTHIASZVCZ-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylphenyl)-1-methyl-1H-indol-2-amine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a 2,4-dimethylphenyl group attached to the indole core, which can influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylphenyl)-1-methyl-1H-indol-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated processes, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylphenyl)-1-methyl-1H-indol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction may produce the corresponding amine derivatives.

Scientific Research Applications

3-(2,4-Dimethylphenyl)-1-methyl-1H-indol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenyl)-1-methyl-1H-indol-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-Dimethylphenyl)-1-methyl-1H-indol-2-amine is unique due to its indole core, which imparts distinct chemical and biological properties

Properties

CAS No.

62693-65-6

Molecular Formula

C17H18N2

Molecular Weight

250.34 g/mol

IUPAC Name

3-(2,4-dimethylphenyl)-1-methylindol-2-amine

InChI

InChI=1S/C17H18N2/c1-11-8-9-13(12(2)10-11)16-14-6-4-5-7-15(14)19(3)17(16)18/h4-10H,18H2,1-3H3

InChI Key

KHCWFTHIASZVCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(N(C3=CC=CC=C32)C)N)C

Origin of Product

United States

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